molecular formula C24H40N5O8+ B1214917 Isodesmosine CAS No. 991-01-5

Isodesmosine

Numéro de catalogue: B1214917
Numéro CAS: 991-01-5
Poids moléculaire: 526.6 g/mol
Clé InChI: RGXCTRIQQODGIZ-VJANTYMQSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Degradation and Analytical Quantification

Isodesmosine stability and degradation pathways have been studied using MALDI-MS²:

  • UV-Induced Degradation : Exposure to UV radiation causes time-dependent breakdown, monitored via fragment ions (e.g., m/z 397 for Des/Isodes) .

  • Quantification : Linear response curves (R² = 0.998) for Des/Isodes mixtures in biological matrices like serum and urine .

Mechanistic Insights

Two competing pathways have been proposed for pyridinium ring assembly:

  • Suyama’s Route : Enamine intermediates dominate, leading to cyclization via Mannich reactions .

  • Anwar’s Route : Aldol condensation precedes cyclization, forming distinct intermediates .

Isotopic labeling studies show no kinetic isotope effect, favoring a simultaneous rather than sequential bond formation .

Stability Under Physiological Conditions

This compound’s crosslinked structure resists hydrolysis but degrades under prolonged UV exposure or enzymatic action (e.g., matrix metalloproteinases) . MALDI-MS² quantification confirms its stability in serum/urine up to 72 hours post-isolation .

This synthesis and degradation profile positions this compound as both a structural biomolecule and a critical biomarker for elastin-related diseases. The convergence of isotopic labeling data and scalable synthetic methods underscores its biochemical significance.

Applications De Recherche Scientifique

Biomarker for Elastin Degradation

Isodesmosine is primarily recognized for its role as a biomarker for elastin degradation. It is particularly useful in assessing conditions characterized by the breakdown of elastic fibers, such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Studies have shown that elevated levels of this compound in urine correlate with increased elastin degradation in COPD patients. A standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure this compound levels accurately in body fluids, providing insights into the progression of COPD and response to therapies .
  • Alpha-1 Antitrypsin Deficiency (AATD) : In patients with AATD-related emphysema, this compound serves as a marker for lung matrix injury. Clinical trials have indicated that augmentation therapy can lead to significant reductions in this compound levels, suggesting its potential utility in monitoring treatment efficacy .

Role in Infectious Diseases

Recent research has highlighted the chemotactic properties of this compound, demonstrating its ability to attract certain bacterial strains, notably Pseudomonas aeruginosa. This response may play a role in the colonization of infection sites by influencing bacterial behavior during acute infections. The identification of specific chemoreceptors involved in this process opens avenues for further investigation into the interactions between elastin degradation products and microbial pathogens .

Analytical Methods for Detection

The quantification of this compound has been facilitated by advanced analytical techniques. The LC-MS/MS method allows for sensitive detection of this compound in various biological fluids, including urine and plasma. This method has shown high reproducibility and accuracy, making it a reliable tool for clinical studies involving elastin degradation .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different patient populations:

  • COPD Patients : A study measuring urinary excretion of desmosine and this compound found that these biomarkers could differentiate between healthy controls and COPD patients, suggesting their potential as indicators of disease severity and progression .
  • Burn Patients : Research indicated that burn patients exhibited significantly higher urinary levels of desmosine and this compound compared to controls, correlating with tissue damage and recovery processes .

Propriétés

Numéro CAS

991-01-5

Formule moléculaire

C24H40N5O8+

Poids moléculaire

526.6 g/mol

Nom IUPAC

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid

InChI

InChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t16-,17-,18-,19-/m0/s1

Clé InChI

RGXCTRIQQODGIZ-VJANTYMQSA-O

SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N

SMILES isomérique

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N

SMILES canonique

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N

Key on ui other cas no.

991-01-5

Description physique

Solid

Synonymes

Isodesmosine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodesmosine
Reactant of Route 2
Isodesmosine
Reactant of Route 3
Isodesmosine
Reactant of Route 4
Isodesmosine
Reactant of Route 5
Isodesmosine
Reactant of Route 6
Isodesmosine
Customer
Q & A

Q1: What is the molecular formula and weight of isodesmosine?

A1: The molecular formula of this compound is C24H36N4O8 and its molecular weight is 528.57 g/mol.

Q2: What is the structure of this compound and how does it contribute to the properties of elastin?

A2: this compound is a tetrasubstituted pyridinium amino acid. It acts as a cross-linking molecule within elastin, a protein responsible for the elasticity of tissues such as lungs, arteries, and skin [, , ]. These cross-links are formed by the condensation of lysine residues and contribute significantly to the strength and recoil properties of elastin fibers [, ].

Q3: How does the presence of the pyridinium ring in this compound impact its properties?

A3: The pyridinium ring in this compound contributes to its unique spectroscopic properties, making it detectable by various methods including mass spectrometry and fluorescence detection [, , ]. This ring also imparts a positive charge to this compound, influencing its interactions with other molecules and its role in elastin structure .

Q4: How is this compound synthesized in vivo?

A4: The biosynthesis of this compound, along with its isomer desmosine, is a complex process involving multiple steps. It starts with the oxidative deamination of lysine residues in tropoelastin, the soluble precursor of elastin, by the copper-dependent enzyme lysyl oxidase [, ]. This leads to the formation of reactive aldehydes, which then condense with other lysine residues to form the pyridinium ring structure characteristic of these cross-linkers . This process is crucial for the maturation of elastin and the formation of functional elastic fibers .

Q5: Why is this compound considered a potential biomarker?

A5: this compound is a specific degradation product of elastin and is not found in other proteins [, ]. Its presence in bodily fluids, like urine and plasma, can therefore reflect the breakdown of elastin in the body [, , ].

Q6: What diseases are associated with elevated levels of this compound?

A6: Elevated levels of this compound have been detected in conditions associated with increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) [, , , , , , ], cystic fibrosis [, , ], and pulmonary arterial hypertension .

Q7: Can this compound levels be used to diagnose these diseases?

A7: While this compound shows promise as a biomarker, more research is needed to determine its diagnostic accuracy. Current research suggests that this compound levels alone may not be sufficient for diagnosis due to confounding factors and variability between individuals [, , ].

Q8: What are the challenges in using this compound as a biomarker?

A8: Challenges include standardizing analytical methods, establishing reference ranges in diverse populations, and understanding the influence of factors like age, smoking status, and other health conditions on this compound levels [, , , ].

Q9: How are desmosine and this compound levels measured?

A9: Several analytical methods are available for measuring desmosine and this compound levels in various biological samples. These include:* Radioimmunoassay (RIA): This method, while highly sensitive, requires the use of radioactive materials and specific antibodies, which can be costly and require careful handling [, ]. * High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of desmosine and this compound in complex mixtures like urine or tissue hydrolysates [, , ]. * Mass Spectrometry (MS): This highly sensitive and specific method allows for the accurate quantification of even minute amounts of desmosine and this compound in various biological matrices, including plasma, urine, and sputum [, , , ]. Isotope-dilution mass spectrometry methods further enhance the accuracy and reliability of measurements [, ]. * Capillary Electrophoresis (CE): This technique offers high resolution and sensitivity for separating and quantifying desmosine and this compound [, ].

Q10: What are the advantages of using mass spectrometry for this compound analysis?

A10: Mass spectrometry offers several advantages over other techniques for analyzing this compound:* High Sensitivity: MS methods can detect very low concentrations of this compound, making it suitable for analyzing biological samples with limited sample volume [, , ]. * High Specificity: MS can differentiate this compound from other molecules with similar structures, ensuring accurate quantification [, ]. * Versatility: MS methods can be adapted to measure this compound in various biological matrices, including plasma, urine, sputum, and tissue samples [, , ].

Q11: What sample preparation methods are typically used for analyzing this compound?

A11: Sample preparation for this compound analysis typically involves:* Hydrolysis: This step is crucial for breaking down elastin and releasing this compound. Acid hydrolysis is commonly employed [, , , ].* Purification and Concentration: Techniques like solid-phase extraction are used to remove interfering substances and concentrate the analyte before analysis [, ].* Derivatization: To enhance detection sensitivity or improve chromatographic separation, this compound may be chemically modified before analysis .

Q12: What are the ongoing research efforts related to this compound?

A12: Research on this compound continues to focus on:

  • Improving analytical methods: This includes developing more sensitive, specific, and high-throughput techniques for measuring this compound in various biological samples [, , ].
  • Validating this compound as a biomarker: Larger clinical studies are needed to establish the clinical utility of this compound as a diagnostic or prognostic marker for diseases involving elastin degradation .
  • Understanding the role of elastin degradation in various diseases: Research is ongoing to elucidate the mechanisms of elastin breakdown and its contribution to the pathogenesis of diseases like COPD and cystic fibrosis [, , ].
  • Developing novel therapeutic strategies: Targeting elastin degradation pathways, either by inhibiting elastases or promoting elastin synthesis, is a promising avenue for developing new treatments for diseases associated with elastin loss [, ].

Q13: What are the potential implications of understanding this compound and elastin degradation for future therapies?

A13: A deeper understanding of this compound and its role in elastin degradation holds promise for developing:

  • Targeted therapies: By targeting specific enzymes involved in elastin breakdown, such as neutrophil elastase, it may be possible to slow down or halt the progression of diseases like COPD [, ].
  • Disease-modifying therapies: Strategies to promote elastin regeneration or repair could potentially restore lung function in patients with emphysema or other elastin-related disorders [, ].
  • Early diagnosis and intervention: Sensitive and specific biomarkers like this compound could enable the early detection of elastin breakdown, allowing for timely intervention and potentially slowing down disease progression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.